Azetidon Azetidon
Brand Name: Vulcanchem
CAS No.: 76855-69-1
VCID: VC0194166
InChI: InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)/t8-,10+,12-/m1/s1
SMILES: CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C
Molecular Formula: C13H25NO4Si
Molecular Weight: 287.43 g/mol

Azetidon

CAS No.: 76855-69-1

VCID: VC0194166

Molecular Formula: C13H25NO4Si

Molecular Weight: 287.43 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Azetidon - 76855-69-1

Description

Azetidon, also known as 2-azetidinone, is the cyclic amide of β-alanine and the simplest four-membered β-lactam . 2-Azacyclobutanones are structural components in β-Lactam antibiotics, including monocyclic Monobactams, Penams, and Cephems, which form the basis for penicillins and cephalosporins . Beyond antibiotics, the 2-azetidinone structure is found in other pharmacologically active agents, such as the cholesterol absorption inhibitor Ezetimib . Azetidon itself does not possess antibiotic activity .

In research contexts, detail-oriented and skilled research assistants with experience in data analysis and project management are crucial for supporting scientific studies and contributing to innovative research projects . Their responsibilities often include designing and implementing research protocols, collecting and analyzing data, and assisting in the preparation of research reports and publications . Action verbs like "Analyzed", "Collaborated", and "Conducted" are often used to describe their work . A strong research assistant resume typically includes sections for contact information, education, research experience, skills, and publications .

Azetirelin is a similar chemical compound that is a TRH analog with a more potent effect on the central nervous system than TRH .

CAS No. 76855-69-1
Product Name Azetidon
Molecular Formula C13H25NO4Si
Molecular Weight 287.43 g/mol
IUPAC Name [(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate
Standard InChI InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)/t8-,10+,12-/m1/s1
Standard InChIKey GWHDKFODLYVMQG-UBHAPETDSA-N
SMILES CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C
Canonical SMILES CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C
Appearance White Solid
Purity > 95%
Synonyms (3R,​4R)​- 4-​(acetyloxy)​-​3-​[(1R)​-​1-​[[(1,​1-​dimethylethyl)​dimethylsilyl]​oxy]​ethyl]​-​ 2-​Azetidinone;
PubChem Compound 10935078
Last Modified Aug 15 2023

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